

# Spectroscopic Analysis of 6-Chloro-3-methylpicolinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-3-methylpicolinic acid

Cat. No.: B588225

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Chloro-3-methylpicolinic acid** (CAS: 1201924-32-4). Due to the limited availability of published, compound-specific experimental spectra, this document outlines the predicted spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and other small organic molecules.

## Compound Profile

Property	Value
Chemical Name	6-Chloro-3-methylpicolinic acid
CAS Number	1201924-32-4
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	171.58 g/mol
Chemical Structure	(A chemical structure diagram would be placed here in a full whitepaper)

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **6-Chloro-3-methylpicolinic acid**. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies for the functional groups present in the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet	1H	-COOH
~7.5-7.8	Doublet	1H	H-4 (Aromatic)
~7.2-7.4	Doublet	1H	H-5 (Aromatic)
~2.4-2.6	Singlet	3H	-CH <sub>3</sub>

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~165-170	-COOH
~150-155	C-6 (C-Cl)
~145-150	C-2 (C-COOH)
~138-142	C-4
~130-135	C-3 (C-CH <sub>3</sub> )
~125-130	C-5
~18-22	-CH <sub>3</sub>

### Infrared (IR) Spectroscopy

## Predicted IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~3000-3100	Medium	C-H stretch (Aromatic)
~2900-3000	Medium	C-H stretch (Alkyl)
1700-1730	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=C stretch (Aromatic ring)
~1200-1300	Strong	C-O stretch
~1000-1100	Medium	C-Cl stretch

## Mass Spectrometry (MS)

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Predicted Identity
171/173	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
154/156	[M-OH] <sup>+</sup>
126/128	[M-COOH] <sup>+</sup>
91	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup> fragment

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Chloro-3-methylpicolinic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d<sub>6</sub>).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the range of -2 to 15 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Process the data with appropriate phasing and baseline correction.
  - Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled carbon spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of **6-Chloro-3-methylpicolinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

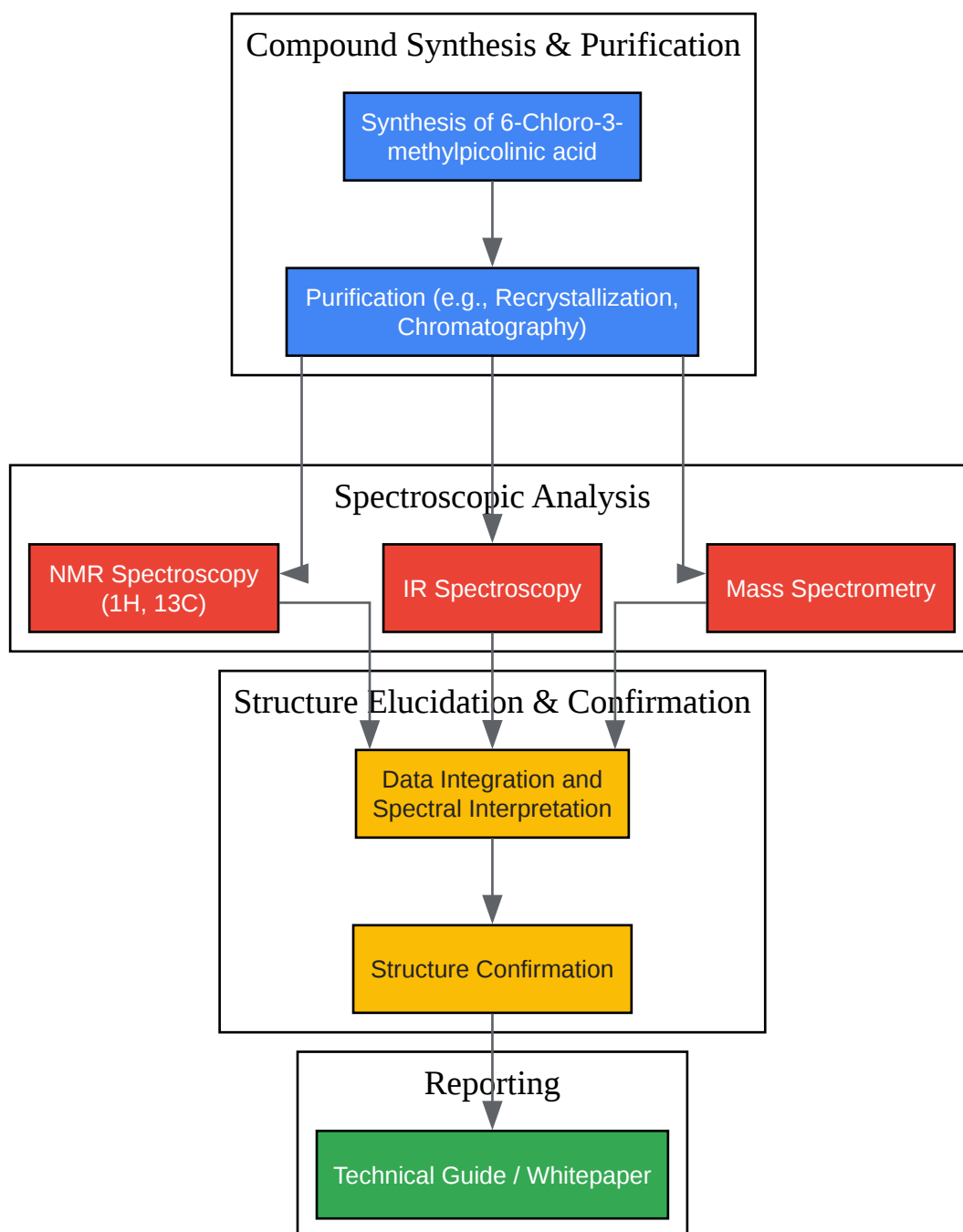
- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, data is collected over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **6-Chloro-3-methylpicolinic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
  - Introduce the sample into the ion source (direct infusion or via a chromatographic inlet like GC or LC).
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
  - Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

## Workflow and Data Integration

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a small molecule like **6-Chloro-3-methylpicolinic acid**.



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Caption: A workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of **6-Chloro-3-methylpicolinic acid**.

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